3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a methyl group, and a prenyl ether group attached to the chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 4-methylcoumarin, and 3-methylbut-2-en-1-ol.
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin under basic conditions to form an intermediate.
Prenylation: The intermediate is then subjected to prenylation using 3-methylbut-2-en-1-ol in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, 3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has been studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties. These activities make it a candidate for further investigation in drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential pharmacological effects are of interest. Research is ongoing to determine its efficacy and safety in treating various conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Similar in structure but with a quinoline core.
3,4,5-trihydroxy-6-{[8-methoxy-6-(3-methylbut-2-en-1-yl)-2-oxo-2H-chromen-7-yl]oxy}oxane-2-carboxylic acid: Contains additional hydroxyl and carboxylic acid groups.
Uniqueness
What sets 3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-14(2)11-12-25-18-9-10-19-15(3)21(22(23)26-20(19)13-18)16-5-7-17(24-4)8-6-16/h5-11,13H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVWYMNJVLSYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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